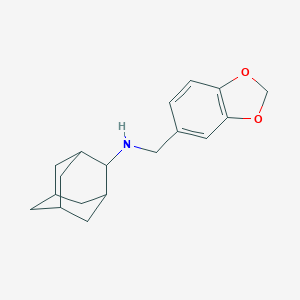
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is a synthetic organic compound that features both an adamantyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Benzodioxole Formation: The benzodioxole moiety can be synthesized via a cyclization reaction involving catechol and formaldehyde.
Coupling Reaction: The final step involves coupling the adamantyl intermediate with the benzodioxole intermediate using a suitable amine coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the amine group.
Substitution: The adamantyl and benzodioxole groups may participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials due to its rigid adamantyl structure.
Biology
Drug Development: Possible applications in the design of new pharmaceuticals, particularly those targeting neurological pathways.
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Polymer Science: Use in the synthesis of advanced polymers with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)-N-methylamine: Similar structure but lacks the benzodioxole moiety.
N-(1,3-benzodioxol-5-ylmethyl)amine: Similar structure but lacks the adamantyl group.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is unique due to the combination of the adamantyl and benzodioxole groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C18H23NO2/c1-2-16-17(21-10-20-16)8-11(1)9-19-18-14-4-12-3-13(6-14)7-15(18)5-12/h1-2,8,12-15,18-19H,3-7,9-10H2 |
InChI Key |
YRKZXAZWVZCNQZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















